molecular formula C15H30O9 B1676796 m-PEG7-CH2COOH CAS No. 75427-75-7

m-PEG7-CH2COOH

Numéro de catalogue: B1676796
Numéro CAS: 75427-75-7
Poids moléculaire: 354.39 g/mol
Clé InChI: AWSXISOALMMMQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Bioconjugation

mPEG6-CH2COOH serves as a crucial linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it facilitates the attachment of cytotoxic agents to antibodies, enhancing the targeted delivery of drugs to cancer cells. The hydrophilic nature of mPEG6-CH2COOH improves the solubility and stability of these conjugates in biological environments .

Case Study:
A study demonstrated that the incorporation of mPEG6-CH2COOH in ADCs significantly improved pharmacokinetic properties and therapeutic efficacy compared to non-PEGylated counterparts .

Drug Delivery Systems

The compound is extensively used in the development of drug delivery systems. Its ability to form stable micelles and liposomes allows for effective encapsulation and controlled release of therapeutic agents. This property is particularly beneficial in enhancing the bioavailability of poorly soluble drugs .

Data Table: Drug Delivery Applications

Application TypeDescriptionBenefits
MicellesSelf-assembled structures for drug encapsulationImproved solubility
LiposomesBilayer vesicles for drug deliveryTargeted delivery
HydrogelsPolymer networks for sustained releaseControlled release kinetics

Nanotechnology

In nanotechnology, mPEG6-CH2COOH is employed to modify nanoparticles, improving their biocompatibility and stability. This modification enhances the performance of nanoparticles in drug delivery systems and imaging applications .

Case Study:
Research has shown that PEGylated nanoparticles exhibit prolonged circulation times in vivo due to reduced immune recognition, leading to enhanced therapeutic outcomes .

Mécanisme D'action

Target of Action

m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

This compound acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain this compound as a linker, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.

Result of Action

The result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mPEG6-CH2COOH typically involves the reaction of methoxy-polyethylene glycol (m-PEG) with a carboxylating agent. One common method is the reaction of m-PEG with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield mPEG6-CH2COOH .

Industrial Production Methods

Industrial production of mPEG6-CH2COOH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

mPEG6-CH2COOH is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where the linker length can significantly impact the efficacy and stability of the final product .

Activité Biologique

mPEG6-CH2COOH, a derivative of polyethylene glycol (PEG), features a terminal carboxylic acid group that enhances its reactivity and solubility in aqueous environments. This compound has garnered attention for its potential applications in bioconjugation, drug delivery, and therapeutic development. Below is a detailed examination of its biological activity, including synthesis methods, reactivity, and case studies.

  • Molecular Weight : 310.3 g/mol
  • Molecular Formula : C13H26O8
  • CAS Number : 16142-03-3
  • Functional Group : Carboxylic Acid

The presence of the carboxylic acid allows mPEG6-CH2COOH to react with primary amines, forming stable amide bonds when activated by agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

1. Reactivity and Conjugation

mPEG6-CH2COOH is utilized extensively in the PEGylation of proteins and peptides. The hydrophilic nature of PEG enhances the solubility and stability of the conjugated biomolecules, which can lead to improved pharmacokinetic properties. For instance, studies have shown that PEGylation can significantly prolong the circulation time of therapeutic proteins in vivo, as evidenced by the successful PEGylation of interferon-alpha (IFN-α) using mPEG derivatives .

2. Antioxidant and Anti-inflammatory Properties

Research indicates that compounds derived from mPEG have demonstrated antioxidant and anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit nitrite production in LPS-stimulated BV-2 microglia cells, suggesting their potential role in modulating inflammatory responses .

Case Study 1: PEGylation of Therapeutic Proteins

A study highlighted the use of mPEG6-CH2COOH for the PEGylation of IFN-α2b. The results indicated that the mono-PEGylated protein exhibited enhanced stability and prolonged half-life compared to its unmodified counterpart. The study employed various molar ratios during the reaction to optimize the yield of mono-PEGylated protein .

Case Study 2: Evaluation of Biological Activity

In another investigation, mPEG derivatives were tested for their biological activity against bacterial strains. The results showed significant antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that mPEG6-CH2COOH could be a valuable component in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObservations
AntioxidantInhibition of nitrite production in BV-2 microglia cells
Anti-inflammatoryReduced inflammation markers in vitro
AntimicrobialSignificant activity against E. coli and S. aureus
Protein PEGylationEnhanced pharmacokinetics and stability for therapeutic proteins

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of step (a) (4.54 g) was dissolved in an aqueous sodium hydroxide solution (0.1M) (45 ml) and the reaction was stirred at room temperature for 20 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (300 ml) and extracted with dichloromethane (3×300 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a yellow oil (3.75 g).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG6-CH2COOH
Reactant of Route 2
Reactant of Route 2
mPEG6-CH2COOH
Reactant of Route 3
Reactant of Route 3
mPEG6-CH2COOH
Reactant of Route 4
Reactant of Route 4
mPEG6-CH2COOH
Reactant of Route 5
Reactant of Route 5
mPEG6-CH2COOH
Reactant of Route 6
Reactant of Route 6
mPEG6-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.